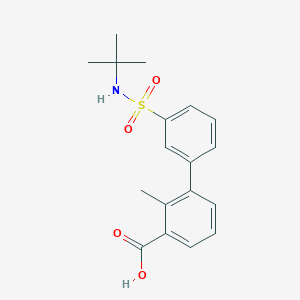
3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% (3-tBSFBA) is a chemical compound composed of a phenyl ring attached to a carboxylic acid group. 3-tBSFBA is a versatile compound that has a variety of uses in scientific research, including synthesis, biochemical and physiological studies, and drug development.
Wissenschaftliche Forschungsanwendungen
3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as heterocyclic compounds, polymers, and organometallic compounds. It has also been used in biochemical and physiological studies, such as the investigation of the effects of drugs on cell signaling pathways. In addition, 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been used in the development of drugs for the treatment of diseases, such as cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in cell signaling pathways, such as kinases and phosphatases. By inhibiting these enzymes, 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% may be able to modulate the activity of these pathways and ultimately affect the cell’s response to various stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% are not yet fully understood. However, it has been shown to modulate the activity of various cell signaling pathways, such as the MAPK and PI3K-Akt pathways. In addition, 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% has been shown to inhibit the activity of enzymes involved in cell metabolism, such as glycogen synthase and phosphofructokinase. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% in lab experiments include its availability from commercial sources, its low cost, and its versatility in the synthesis of various compounds. However, there are some limitations to using 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% in lab experiments. For example, its mechanism of action is not yet fully understood, and its effects on biochemical and physiological processes are not yet fully elucidated.
Zukünftige Richtungen
The potential future directions for 3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% research include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the development of drugs for the treatment of various diseases. In addition, further research could be conducted to explore its potential as a synthetic reagent for the synthesis of various compounds. Finally, further research could be conducted to explore its potential as an inhibitor of enzymes involved in cell signaling pathways.
Synthesemethoden
3-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid, 95% can be synthesized from commercially available starting materials using a three-step reaction. The first step involves the reaction between 3-bromo-5-fluorobenzoic acid and t-butylsulfamoyl chloride to form 3-(3-t-butylsulfamoylphenyl)-5-fluorobenzoic acid chloride. The second step involves the reaction between the acid chloride and 1-hydroxybenzotriazole to form 3-(3-t-butylsulfamoylphenyl)-5-fluorobenzoic acid. The third step involves the purification of the acid using column chromatography to obtain the desired product with a purity of 95%.
Eigenschaften
IUPAC Name |
3-[3-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(18)8-12/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPBRDXQNFAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-T-Butylsulfamoylphenyl)-5-fluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412959.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412969.png)
![5-Chloro-3-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412972.png)
![3-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6412980.png)

![2-Fluoro-5-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413004.png)

![4-Nitro-2-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413018.png)





